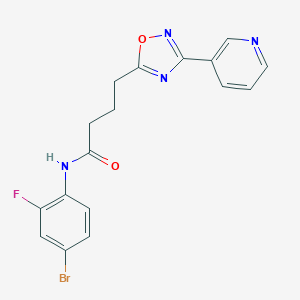
N-(4-bromo-2-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BF-5m and belongs to the class of oxadiazole derivatives.
Mecanismo De Acción
The exact mechanism of action of BF-5m is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to have an effect on the regulation of certain neurotransmitters in the brain, which may be responsible for its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
BF-5m has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as AKT and mTOR, which are involved in the growth and proliferation of cancer cells. It has also been shown to have an effect on the regulation of certain neurotransmitters in the brain, which may be responsible for its potential use in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of BF-5m is its potential therapeutic applications in various fields of medicine. It has shown promising results in inhibiting the growth of cancer cells and in treating neurodegenerative diseases. However, one of the major limitations of BF-5m is its potential toxicity, which needs to be further studied.
Direcciones Futuras
There are a number of future directions for the study of BF-5m. One area of research is to further investigate its potential therapeutic applications in various fields of medicine. Another area of research is to study its potential toxicity and to develop safer derivatives of BF-5m. Additionally, further studies are needed to fully understand the mechanism of action of BF-5m and its effects on the regulation of neurotransmitters in the brain.
Métodos De Síntesis
BF-5m can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoroaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with hydrazine hydrate and 3-pyridinecarboxylic acid. The final step involves the reaction of the resulting compound with butanoyl chloride, leading to the formation of BF-5m.
Aplicaciones Científicas De Investigación
BF-5m has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the major areas of research is cancer treatment, where BF-5m has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Nombre del producto |
N-(4-bromo-2-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
Fórmula molecular |
C17H14BrFN4O2 |
Peso molecular |
405.2 g/mol |
Nombre IUPAC |
N-(4-bromo-2-fluorophenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C17H14BrFN4O2/c18-12-6-7-14(13(19)9-12)21-15(24)4-1-5-16-22-17(23-25-16)11-3-2-8-20-10-11/h2-3,6-10H,1,4-5H2,(H,21,24) |
Clave InChI |
GSRQNXWMPXXCOH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F |
SMILES canónico |
C1=CC(=CN=C1)C2=NOC(=N2)CCCC(=O)NC3=C(C=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-bromo-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B277023.png)
![N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B277024.png)


![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277030.png)
![N-benzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277031.png)
![N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277034.png)
![8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277037.png)
![4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277038.png)
![2-Methoxyphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277040.png)
![Dibenzo[b,d]furan-2-yl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277041.png)

